molecular formula C13H21NO B241805 3,5-Dimethyl-1-adamantanecarboxamide

3,5-Dimethyl-1-adamantanecarboxamide

Numéro de catalogue B241805
Poids moléculaire: 207.31 g/mol
Clé InChI: HZWMHZAOCNZQTA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3,5-Dimethyl-1-adamantanecarboxamide, also known as memantine, is a medication that is used for the treatment of Alzheimer's disease. It is an NMDA receptor antagonist that helps to regulate the activity of glutamate, a neurotransmitter that is involved in learning and memory. The purpose of

Mécanisme D'action

3,5-Dimethyl-1-adamantanecarboxamide works by blocking the activity of NMDA receptors, which are involved in the regulation of glutamate. Glutamate is a neurotransmitter that is involved in learning and memory, but excessive activity can lead to cell death and neurodegeneration. By blocking NMDA receptors, 3,5-Dimethyl-1-adamantanecarboxamide helps to regulate glutamate activity and protect neurons from damage.
Biochemical and Physiological Effects
3,5-Dimethyl-1-adamantanecarboxamide has been shown to have a number of biochemical and physiological effects. It helps to reduce the production of reactive oxygen species, which can damage neurons and lead to neurodegeneration. Additionally, it has been shown to increase the production of brain-derived neurotrophic factor (BDNF), a protein that helps to promote the growth and survival of neurons.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using 3,5-Dimethyl-1-adamantanecarboxamide in lab experiments is its well-established mechanism of action and safety profile. Additionally, it has been extensively studied in clinical trials, which provides a wealth of data for researchers to draw upon. However, one limitation is that it may not be effective in all patients with Alzheimer's disease, and its use may be limited by its cost and availability.

Orientations Futures

There are a number of future directions for research on 3,5-Dimethyl-1-adamantanecarboxamide. One area of interest is the potential use of the medication in other neurological disorders, such as traumatic brain injury and multiple sclerosis. Additionally, researchers are investigating the use of 3,5-Dimethyl-1-adamantanecarboxamide in combination with other medications to improve its effectiveness. Finally, there is ongoing research into the underlying mechanisms of action of 3,5-Dimethyl-1-adamantanecarboxamide, which may help to identify new targets for drug development.

Méthodes De Synthèse

The synthesis of 3,5-Dimethyl-1-adamantanecarboxamide involves the reaction of 1-adamantanecarboxylic acid with dimethylamine. The reaction is catalyzed by dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) in the presence of a solvent such as dichloromethane. The product is then purified by recrystallization to obtain pure 3,5-Dimethyl-1-adamantanecarboxamide.

Applications De Recherche Scientifique

3,5-Dimethyl-1-adamantanecarboxamide has been extensively studied for its potential therapeutic effects in Alzheimer's disease. It has been shown to improve cognitive function, reduce behavioral symptoms, and delay disease progression in patients with moderate to severe Alzheimer's disease. Additionally, 3,5-Dimethyl-1-adamantanecarboxamide has been investigated for its potential use in other neurological disorders such as Parkinson's disease, multiple sclerosis, and traumatic brain injury.

Propriétés

IUPAC Name

3,5-dimethyladamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO/c1-11-3-9-4-12(2,6-11)8-13(5-9,7-11)10(14)15/h9H,3-8H2,1-2H3,(H2,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZWMHZAOCNZQTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC3CC(C1)(CC(C3)(C2)C(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.31 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dimethyladamantane-1-carboxamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.